

Unraveling the Molecular Architecture of Segetalin C: A Spectroscopic Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Segetalin C	
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Shanghai, China – December 3, 2025 – In a comprehensive guide tailored for researchers, scientists, and professionals in drug development, this document provides an in-depth technical analysis of the spectroscopic data used to elucidate the structure of **Segetalin C**, a cyclic heptapeptide with the amino acid sequence Cyclo(-Gly-Leu-His-Phe-Ala-Phe-Pro-). This guide summarizes key quantitative data, details experimental methodologies, and presents a visual workflow for the structural interpretation process.

Segetalin C belongs to a class of cyclic peptides isolated from the seeds of Vaccaria segetalis. These compounds have garnered interest in the scientific community for their potential pharmacological activities. The precise determination of their molecular structure is a prerequisite for understanding their biological function and for any future drug development endeavors. The structural elucidation of Segetalin C relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Spectroscopic Data Summary

The interpretation of spectroscopic data is fundamental to confirming the primary sequence and cyclic nature of **Segetalin C**. While a complete, tabulated set of experimental ¹H and ¹³C NMR data for **Segetalin C** is not readily available in published literature, the structure has been unequivocally confirmed through these methods. For reference, the analogous data for the



closely related Segetalin D (Cyclo(-Gly-Leu-Ser-Phe-Ala-Phe-Pro-)) provides valuable insight into the expected spectral characteristics.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate determination of the molecular weight of **Segetalin C**, confirming its elemental composition.

Parameter	Value	Reference
Molecular Formula	C40H51N9O7	[1]
Calculated m/z [M+H]+	770.3985	[1]
Found m/z [M+H]+	770.3904	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the connectivity of atoms within a molecule. For a cyclic peptide like **Segetalin C**, 2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assign the proton (¹H) and carbon (¹³C) signals to specific amino acid residues and to confirm the peptide sequence. Although the explicit chemical shift and coupling constant data for **Segetalin C** are not published in a tabulated format, it has been reported that NMR spectroscopic analysis in deuterated solvents like DMSO-d₆ or D₂O fully corroborates the amino acid sequence and the cyclic structure of synthetically produced **Segetalin C**.[2]

For comparative purposes, the 13 C NMR data for the closely related Segetalin D in D_2 O is presented below. The substitution of a serine residue in Segetalin D for the histidine residue in **Segetalin C** would primarily affect the chemical shifts of the carbons within and adjacent to that residue.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Segetalin D in D₂O (150 MHz)[1]



Chemical Shift (ppm)
172.32
171.20
171.09
170.97
169.99
156.54
130.59
128.10
115.59
60.87
56.80
54.68
49.06
43.66
39.21
36.63
31.78
30.24
27.17
22.90
19.80
18.95
17.28



Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections outline the typical methodologies employed for the analysis of segetalins.

Sample Preparation: Solid-Phase Peptide Synthesis

Segetalin C for spectroscopic analysis is often obtained via chemical synthesis. A common method is the Fmoc solid-phase peptide synthesis (SPPS).[1]

- Resin Swelling: The synthesis is initiated on a solid support, typically a resin such as 2chlorotrityl chloride resin, which is swelled in a suitable solvent like dichloromethane (DCM).
- Amino Acid Coupling: The C-terminal amino acid (Proline in the case of Segetalin C's linear
 precursor) is attached to the resin. Subsequent amino acids are then sequentially coupled to
 the growing peptide chain. Each coupling step involves the deprotection of the N-terminal
 Fmoc group, followed by the activation and coupling of the next Fmoc-protected amino acid.
- Cleavage from Resin: Once the linear heptapeptide sequence (Gly-Leu-His-Phe-Ala-Phe-Pro) is assembled, it is cleaved from the resin.
- Cyclization: The linear peptide is then subjected to a cyclization reaction in solution under high dilution to favor intramolecular cyclization over intermolecular polymerization.
- Purification: The crude cyclic peptide is purified using semi-preparative reverse-phase highperformance liquid chromatography (RP-HPLC).

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis is typically performed using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer.

- Sample Preparation: A dilute solution of the purified **Segetalin C** is prepared in a suitable solvent, often a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.
- Infusion: The sample solution is introduced into the ESI source at a constant flow rate.



- Ionization: A high voltage is applied to the ESI needle, generating a fine spray of charged droplets. As the solvent evaporates, protonated molecular ions [M+H]⁺ of Segetalin C are released into the gas phase.
- Mass Analysis: The ions are then guided into the mass analyzer, where their mass-to-charge ratio (m/z) is measured with high accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on high-field NMR spectrometers.

- Sample Preparation: A small amount of purified Segetalin C is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
- Data Acquisition: A series of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC) NMR experiments are performed. These experiments provide information about:
 - ¹H NMR: The chemical environment of each proton.
 - ¹³C NMR: The chemical environment of each carbon atom.
 - COSY: Correlation between protons that are coupled to each other (typically through 2-3 bonds).
 - TOCSY: Correlation between all protons within a spin system (i.e., within an amino acid residue).
 - HSQC: Correlation between protons and their directly attached carbons.
 - HMBC: Correlation between protons and carbons that are 2-3 bonds away, which is crucial for establishing the connectivity between amino acid residues.
- Data Processing and Analysis: The acquired NMR data is processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign all proton and carbon signals and to piece together the molecular structure.

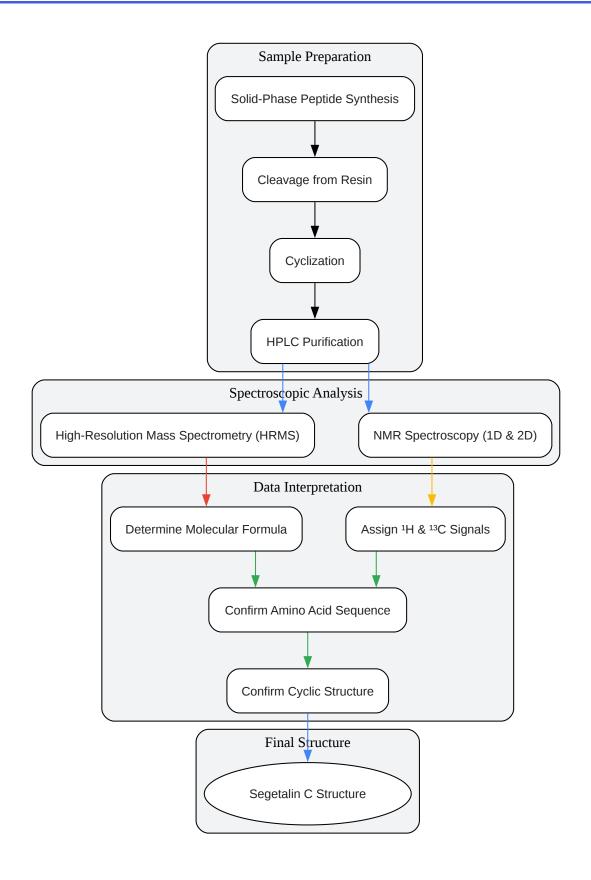


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Logical Workflow for Spectroscopic Data Interpretation

The following diagram illustrates the logical workflow for the structure elucidation of **Segetalin C** using spectroscopic data.





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Workflow for **Segetalin C** structure elucidation.



This comprehensive approach, integrating chemical synthesis with advanced spectroscopic techniques, provides a robust framework for the structural determination of **Segetalin C** and other complex natural products, paving the way for further investigation into their biological properties and therapeutic potential.

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References

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